4-Chloro-2,3-difluorophenol CAS number 1261634-63-2
4-Chloro-2,3-difluorophenol CAS number 1261634-63-2
Strategic Intermediate for Advanced Materials & Agrochemical Discovery[1]
Executive Summary & Chemical Identity[1][2]
4-Chloro-2,3-difluorophenol (CAS 1261634-63-2) represents a specialized halogenated aromatic scaffold used primarily as a high-value building block in the synthesis of Liquid Crystal (LC) monomers and fluorinated agrochemicals .[1] Its structural uniqueness lies in the contiguous "2,3-difluoro" motif combined with a para-chlorine substituent.[1]
This specific substitution pattern confers two critical properties:
-
Negative Dielectric Anisotropy: In liquid crystal applications, the lateral fluorine dipoles (at positions 2 and 3) create a molecular moment perpendicular to the long axis, a requirement for Vertical Alignment (VA) mode displays.[1]
-
Metabolic Stability: In medicinal and agrochemical chemistry, the fluorine atoms block metabolic oxidation at the typically vulnerable 2 and 3 positions, while the 4-chloro group provides a handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) or lipophilic tuning.[1]
Physicochemical Profile[2][3][4]
| Property | Value / Description |
| Molecular Formula | C₆H₃ClF₂O |
| Molecular Weight | 164.54 g/mol |
| Appearance | White to off-white crystalline solid |
| Acidity (pKa) | ~7.2 - 7.8 (Estimated) More acidic than phenol (pKa 10) due to electron-withdrawing F/Cl |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water |
| Hazards | Corrosive (Skin/Eye), Acute Toxicity (Oral/Dermal) |
Synthetic Methodology
For research and scale-up, the most robust route to CAS 1261634-63-2 is the Regioselective Chlorination of 2,3-Difluorophenol .[1] While other routes exist (e.g., Sandmeyer reaction from the aniline), direct chlorination leverages the strong para-directing effect of the hydroxyl group, which overpowers the directing effects of the fluorine atoms.[1]
2.1 Core Synthesis Workflow (Graphviz)[1]
2.2 Detailed Experimental Protocol
Note: This protocol is designed for a 50g laboratory scale. All steps must be performed in a fume hood due to corrosive vapors.
Reagents:
-
Starting Material: 2,3-Difluorophenol (1.0 eq)[1]
-
Chlorinating Agent: Sulfuryl Chloride (SO₂Cl₂) (1.05 eq) Preferred over Cl₂ gas for stoichiometry control.[1]
-
Catalyst: Diisopropylamine (0.01 eq) Optional, promotes regioselectivity.[1]
-
Solvent: Dichloromethane (DCM) or Toluene.[1]
Step-by-Step Procedure:
-
Setup: Charge a 3-neck round-bottom flask with 2,3-difluorophenol (50g, 384 mmol) and anhydrous DCM (250 mL). Cool the solution to 0°C under a nitrogen atmosphere.
-
Addition: Add Sulfuryl Chloride (SO₂Cl₂) (32.5 mL, 403 mmol) dropwise via an addition funnel over 45 minutes. Critical: Maintain internal temperature <5°C to prevent over-chlorination or oxidation.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours.
-
Quench: Pour the reaction mixture slowly into ice-cold water (200 mL). Separate the organic layer.[1][2][5]
-
Workup: Wash the organic phase with saturated NaHCO₃ (to remove residual acid) and Brine. Dry over MgSO₄.[1]
-
Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) to yield high-purity needles.
Why this works: The hydroxyl group (-OH) is a strong activating group and an ortho, para-director.[1] The ortho position (C6) is sterically crowded and less electronically favorable compared to the para position (C4).[1] The fluorine atoms at C2 and C3 exert an inductive withdrawing effect but do not override the resonance donation of the oxygen.[1]
Applications in Drug & Material Design
3.1 Liquid Crystal (LC) Engineering
In the display industry, this molecule is a precursor to negative dielectric anisotropy (
-
Mechanism: The two fluorine atoms at positions 2 and 3 create a strong dipole moment pointing across the short axis of the molecule.[1]
-
Utility: When polymerized or etherified into a mesogenic core, this lateral dipole allows the LC molecules to align perpendicular to an applied electric field, which is the operating principle of VA (Vertical Alignment) and IPS (In-Plane Switching) screens used in high-end monitors and smartphones.[1]
3.2 Pharmaceutical Bioisosterism
In drug discovery, the 4-chloro-2,3-difluorophenol moiety serves as a "privileged scaffold."[1]
-
Metabolic Blockade: The C-F bond is extremely stable (approx. 110 kcal/mol).[1] Placing fluorines at the 2,3-positions prevents Cytochrome P450 enzymes from hydroxylating the ring, significantly extending the half-life (
) of the drug.[1] -
Lipophilicity: The Chlorine atom increases LogP, improving membrane permeability.[1]
3.3 Application Logic Flow (Graphviz)
Safety & Handling Protocols
Signal Word: DANGER
| Hazard Class | Statement | Protocol |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][6] | Wear nitrile gloves (double gloving recommended) and a face shield.[1] If contact occurs, rinse immediately with Polyethylene Glycol 400 or copious water.[1] |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.[1][6][7] | Handle only in a certified chemical fume hood.[1] Do not generate dust.[1][6][7][8][9][10] |
| Environmental | H411: Toxic to aquatic life with long-lasting effects.[1][6][7] | All waste must be segregated into halogenated organic waste streams.[1] Do not release into drains.[1][8][10] |
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Phenols are prone to oxidation (pinking) upon prolonged exposure to air and light.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1261634-63-2. Retrieved January 28, 2026.[1] [Link][1]
-
Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids (US8822730B2).[1] (Provides context on the synthesis and isolation of related 2,3-difluoro-4-chloro aromatics).
Sources
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- 2. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 3. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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